Dimethyl diazomalonate
Overview
Description
Dimethyl diazomalonate, also known as bis(methoxycarbonyl)methylidene-imino-azanium, is an organic compound . It is a colorless to slightly yellow liquid with a pungent odor . The molecular formula is C5H6N2O4 .
Synthesis Analysis
Dimethyl diazomalonate can be prepared by diazotization reaction. First, dimethyl malonate reacts with sodium hypochlorite to generate bis(methoxycarbonyl)methylidene-imino-azanium intermediate, and then the intermediate is diazotized under acidic conditions to obtain bis(methoxycarbonyl)methylidene-imino-azanium . There are also studies on the Ru (II)-catalyzed and Rh (III)-catalyzed reactions involving dimethyl diazomalonate .
Molecular Structure Analysis
The molecular weight of Dimethyl diazomalonate is 158.114 g/mol . More detailed structural analysis can be found in various studies .
Chemical Reactions Analysis
Dimethyl diazomalonate has been used in various chemical reactions. For instance, it has been used in copper and rhodium catalyzed cyclopropanation reactions . It has also been used in the reaction with ethenesulfonyl fluoride .
Physical And Chemical Properties Analysis
Dimethyl diazomalonate has a relatively low boiling point and melting point and is soluble in organic solvents such as diethyl ether and dichloromethane . The compound can be decomposed by water .
Scientific Research Applications
Synthesis of Triazoles : DDM reacts with primary alkyl amines to form primary ammonium salts of triazoles, useful in the synthesis of heterocyclic compounds (Murray-Rust et al., 1984).
Formation of Tetrahydrofurans : The reaction of DDM with aryl aldehydes and beta-nitrostyrenes, catalyzed by Rh(II), leads to the formation of highly substituted tetrahydrofurans, which are valuable in organic synthesis (Nair et al., 2004).
Generation of Sulfur Ylids : DDM can spontaneously react with dialkyl sulfides in the presence of dialkoxy disulfides, forming sulfonium ylids. This reaction has implications in the study of reaction kinetics and mechanisms (Matsuyama et al., 1973).
Catalytic Reactions with Enaminones : DDM can undergo Cu(acac)2 catalyzed reactions with enaminones, leading to products useful in various synthetic applications, especially in the case of anilino derivatives (Güngör et al., 2007).
Formation of γ-Lactones : DDM is used in 1,5-electrocyclic ring-closure reactions with conjugated esters to produce polyfunctionalized γ-lactones. These compounds are valuable intermediates in the synthesis of natural products and their analogues (Anaç et al., 2006).
Heterocycloaddition to Form Oxazoles : Rhodium(II) acetate catalyzes the reaction of DDM with nitriles, resulting in functionalized 1,3-oxazole derivatives. These products are key intermediates in synthesizing oxazole-containing natural products (Connell et al., 1993).
Synthesis of Hindered Tertiary Amines : DDM, in the presence of Rh(2)(OAc)(4), can insert into the N-H bond of secondary aliphatic amines, forming tertiary aliphatic amines. This reaction has practical applications in creating complex amine structures (Yang et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl 2-diazopropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c1-10-4(8)3(7-6)5(9)11-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAZHCVBGMSJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40987068 | |
Record name | 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl diazomalonate | |
CAS RN |
6773-29-1 | |
Record name | Dimethyl diazomalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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